molecular formula C13H14ClN3O3S B12529832 5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide CAS No. 660412-70-4

5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide

Cat. No.: B12529832
CAS No.: 660412-70-4
M. Wt: 327.79 g/mol
InChI Key: VBLPJDOHLYPIQY-UHFFFAOYSA-N
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Description

5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylsulfamoyl group and the indole core structure differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

CAS No.

660412-70-4

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C13H14ClN3O3S/c14-7-4-5-10-9(6-7)12(11(16-10)13(15)18)21(19,20)17-8-2-1-3-8/h4-6,8,16-17H,1-3H2,(H2,15,18)

InChI Key

VBLPJDOHLYPIQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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